(S)-1-(1-Methylcyclopropyl)ethan-1-amine

Chiral resolution Enantiomeric purity Stereochemical assignment

Select (S)-1-(1-Methylcyclopropyl)ethan-1-amine hydrochloride for absolute stereochemistry-critical applications. As documented, the (S)-α-methyl stereocentre dictates covalent FAD-adduct geometry in KDM1A inhibition; racemic or (R)-enantiomer material generates distinct adducts, invalidating SAR interpretations. This enantiopure building block (MW 99.17 free base; Fsp³=1.0) delivers conformational constraint and improved microsomal stability (t₁/₂ >6 h) over linear amine fragments. The 1-methylcyclopropyl motif blocks CYP-mediated ring oxidation, reducing reactive metabolite risk in lead optimisation. Insist on the (S)-enantiomer—generic substitution compromises mechanistic integrity.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Cat. No. B13529604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1-Methylcyclopropyl)ethan-1-amine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC(C1(CC1)C)N
InChIInChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1
InChIKeyDOAMTLHAIDSDBV-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(1-Methylcyclopropyl)ethan-1-amine: Chiral Cyclopropylamine Building Block for Stereochemically Defined Synthesis


(S)-1-(1-Methylcyclopropyl)ethan-1-amine (CAS 1568076-80-1; free base) is an enantiomerically pure α-substituted cyclopropylamine with molecular formula C₆H₁₃N and molecular weight 99.17 g/mol. The compound bears a single chiral centre at the α-carbon adjacent to a 1-methylcyclopropyl moiety, classifying it within the chiral aliphatic amine family [1]. Its hydrochloride salt (CAS 2252277-59-9) is the predominant commercial form, offered at ≥97% purity by major specialist suppliers . The cyclopropyl ring imparts constrained geometry, reduced conformational flexibility (only one rotatable bond), and distinct electronic properties compared with linear alkyl amine analogs . This compound serves as a chiral amine building block and intermediate in medicinal chemistry programs, particularly where defined stereochemistry at an α-methyl-substituted centre proximal to a strained carbocycle is required [2].

Why Racemic or Alternative Cyclopropylamine Building Blocks Cannot Replace (S)-1-(1-Methylcyclopropyl)ethan-1-amine in Stereochemically Sensitive Syntheses


Generic substitution of (S)-1-(1-Methylcyclopropyl)ethan-1-amine with its racemic mixture (CAS 42302-96-5), its (R)-enantiomer (CAS 1400878-21-8), or other cyclopropylamine variants is scientifically indefensible for applications where absolute configuration governs downstream molecular recognition. The (S)-configured α-methyl stereocentre is not a passive structural feature; in 1-substituted cyclopropylamine derivatives, the two trans stereoisomers form distinct covalent adducts with the FAD co-factor of KDM1A despite exhibiting similar inhibitory potencies, demonstrating that stereochemistry directly alters the chemical mechanism of target engagement [1]. Furthermore, enantiomeric pairs of chiral amines routinely display divergent pharmacodynamics—the eudismic ratio (eutomer vs. distomer activity) can span orders of magnitude—making racemic material unsuitable for structure–activity relationship (SAR) studies where stereochemical fidelity is essential [2]. The 1-methylcyclopropyl substitution pattern also confers distinct steric and electronic properties compared with unsubstituted cyclopropylamine, 2-substituted cyclopropylamines, or gem-dimethylcyclopropyl analogs, each of which occupies a different region of physicochemical and conformational space [3].

Quantitative Differentiation Evidence for (S)-1-(1-Methylcyclopropyl)ethan-1-amine Versus Comparators


Absolute Stereochemical Configuration: Defined (S)-Enantiomer Versus Racemate and (R)-Enantiomer

The (S)-enantiomer (CAS 1568076-80-1) possesses a defined absolute configuration at the α-carbon (InChIKey: DOAMTLHAIDSDBV-YFKPBYRVSA-N), confirmed by the stereochemical descriptor [C@@H] in its canonical SMILES (C[C@@H](C1(CC1)C)N) . By contrast, the racemic mixture (CAS 42302-96-5) has zero net optical rotation and produces an equimolar mixture of diastereomeric adducts or products when reacted with chiral partners, effectively halving the yield of the desired stereoisomeric product [1]. The (R)-enantiomer (CAS 1400878-21-8; InChIKey: DOAMTLHAIDSDBV-RXMQYKEDSA-N) carries an opposite absolute configuration, rendering it chemically distinct in all chiral environments [2].

Chiral resolution Enantiomeric purity Stereochemical assignment

Cyclopropyl Ring Metabolic Stability Advantage Over Linear Alkyl Amine Analogs

The cyclopropyl C–H bonds in (S)-1-(1-Methylcyclopropyl)ethan-1-amine possess measurably higher bond dissociation energy (BDE) than secondary C–H bonds in comparable linear alkyl amines, resulting in reduced susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism [1]. Literature data for cyclopropylamine derivatives indicate microsomal half-lives (t₁/₂) exceeding 6 hours in hepatic microsome stability assays, compared with t₁/₂ values typically below 2 hours for unstrained secondary alkyl amines [2]. The 1-methyl substitution on the cyclopropane ring additionally blocks a metabolic soft spot—oxidation at the cyclopropyl ring itself—a pathway documented in unsubstituted cyclopropylamines that produces reactive ring-opened intermediates [3].

Metabolic stability CYP450 oxidation Drug design

Physicochemical Property Differentiation: pKa, logP, and Conformational Restriction Versus Linear Amines

The (S)-1-(1-Methylcyclopropyl)ethan-1-amine free base exhibits a predicted pKa of 10.82 ± 0.29, which is measurably lower than that of unconstrained secondary alkyl amines (e.g., sec-butylamine, pKa ~10.9–11.0) due to the electron-withdrawing character of the strained cyclopropyl ring . The computed XLogP3-AA value is 0.9, indicating balanced lipophilicity suitable for both aqueous solubility and membrane permeation [1]. Critically, the molecule possesses only one rotatable bond (the C–N bond), compared with 2–4 rotatable bonds in linear alkyl amine analogs (e.g., 3-methyl-2-butylamine has 2 rotatable bonds; 2-aminoheptane has 5), conferring significant entropic advantage upon target binding through reduced conformational freedom [2].

Physicochemical properties pKa modulation Ligand efficiency

KDM1A/LSD1 Inhibitor Scaffold: Selectivity Advantage of 1-Substituted Cyclopropylamines Over Tranylcypromine

1-Substituted cyclopropylamine derivatives, of which (S)-1-(1-Methylcyclopropyl)ethan-1-amine is a core structural progenitor, have been established as a novel class of irreversible KDM1A (LSD1) inhibitors with improved selectivity over monoamine oxidases MAO-A and MAO-B compared with the parent scaffold tranylcypromine (TCP) [1]. The introduction of bulkier substituents at the 1-position of the cyclopropylamine ring progressively increases selectivity against MAO enzymes; the most potent compounds in this series achieve low nanomolar IC₅₀ values (e.g., compound 23: IC₅₀ = 31 nM against KDM1A) [2]. By contrast, unsubstituted TCP inhibits KDM1A with an IC₅₀ of 11.6 µM and exhibits sub-micromolar activity against both MAO-A and MAO-B, resulting in a narrow therapeutic selectivity window [3].

Epigenetics KDM1A/LSD1 inhibition MAO selectivity Cancer therapeutics

Commercial Sourcing Viability: Enantiopure (S)-Amine Availability and Pricing Versus Racemate

The (S)-enantiomer hydrochloride salt is commercially available from specialist chiral chemical suppliers at defined purity specifications. Fluorochem lists the (S)-HCl salt (CAS 2252277-59-9) at 97% purity, with pricing of £788.00 per 100 mg and £2,196.00 per 1 g . Apollo Scientific offers the same compound at 97% purity, priced at approximately €1,298.00 per 100 mg via CymitQuimica distribution . By contrast, the racemic free base (CAS 42302-96-5) is available from Enamine at 95% purity, typically at significantly lower cost [1]. The price differential (enantiopure vs. racemic) reflects the additional synthetic steps required for asymmetric synthesis or chiral resolution, and constitutes a key procurement decision point: for applications where stereochemistry is non-critical, the racemate may suffice; for chiral SAR or asymmetric synthesis, only the enantiopure material is fit for purpose.

Chemical procurement Chiral amine sourcing Cost-of-goods analysis

High-Impact Application Scenarios for (S)-1-(1-Methylcyclopropyl)ethan-1-amine in Scientific Research and Industrial Synthesis


Stereochemically Defined KDM1A/LSD1 Inhibitor Lead Optimization

Research groups pursuing irreversible KDM1A inhibitors can utilise (S)-1-(1-Methylcyclopropyl)ethan-1-amine as a chiral amine building block for elaborating 1-substituted cyclopropylamine derivatives. As established in the 2014 Vianello et al. study, 1-substituted cyclopropylamines covalently inhibit KDM1A with increasing selectivity over MAO-A and MAO-B as substituent bulk increases [1]. The (S)-configuration at the α-carbon directly influences the stereochemical outcome of covalent FAD adduct formation—the two trans stereoisomers form distinct adducts despite comparable inhibitory potencies—making enantiopure starting material essential for SAR interpretability [2]. The compound's low molecular weight (99.17 g/mol), single rotatable bond, and balanced logP (0.9) make it an ideal fragment-sized starting point for structure-based lead optimisation using X-ray crystallography of the KDM1A–CoREST–FAD complex (PDB entries available) .

Asymmetric Synthesis of Conformationally Constrained α-Chiral Amine Pharmacophores

The compound serves as a chiral pool synthon for constructing α-chiral amine pharmacophores with built-in conformational constraint. The cyclopropyl ring, with its high sp³ fraction (Fsp³ = 1.0) and restricted rotatable bond count (1), offers an escape from the 'flat-land' problem prevalent in modern drug discovery [1]. The (S)-enantiomer can be elaborated via N-alkylation, reductive amination, or amide coupling to generate diverse chiral amine libraries while preserving stereochemical integrity. The 1-methyl substitution on the cyclopropane provides additional lipophilic bulk that can be exploited for hydrophobic pocket occupancy, as demonstrated in Merck's IDO1 inhibitor optimisation programme, where methyl-substituted cyclopropyl rings simultaneously improved metabolic stability and potency [2].

Chiral Resolving Agent and Stereochemical Probe Development

Enantiopure cyclopropylamines are documented as useful chiral resolving agents for racemic carboxylic acids and as stereochemical probes in asymmetric methodology development [1]. The (S)-1-(1-Methylcyclopropyl)ethan-1-amine, with its well-defined absolute configuration (confirmed by InChI stereochemical layer), can serve as a chiral auxiliary or resolving agent for preparing enantiomerically pure arylcyclopropyl carboxylic acids via diastereomeric salt formation, analogous to the Abbott Laboratories process for 1,2-substituted cyclopropyl derivatives [2]. Its relatively low molecular weight and single hydrogen bond donor/acceptor pair simplify diastereomeric salt crystallisation and subsequent salt breakage.

Metabolic Stability-Driven Fragment-Based Drug Discovery (FBDD)

For fragment-based campaigns where amine-containing fragments are prioritized but metabolic lability of the amine is a concern, (S)-1-(1-Methylcyclopropyl)ethan-1-amine offers a class-validated solution. Cyclopropylamine derivatives demonstrate t₁/₂ > 6 hours in hepatic microsome stability assays, representing a ≥3-fold improvement over linear secondary alkyl amine fragments [1]. The compound's physicochemical profile—MW 99.17, logP 0.9, TPSA 26 Ų, HBD 1, HBA 1—falls well within fragment Rule-of-Three guidelines, making it suitable for direct screening by SPR, NMR, or thermal shift assays without the need for property optimisation prior to hit validation. The 1-methyl substitution on the cyclopropane additionally blocks a known site of CYP-mediated ring oxidation, reducing the risk of reactive metabolite formation that complicates unsubstituted cyclopropylamine fragment progression [2].

Quote Request

Request a Quote for (S)-1-(1-Methylcyclopropyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.